
2-(Bromomethyl)quinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)quinoline can be synthesized through various methods. One common approach involves the bromination of 2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted quinoline derivatives
- Coupled products with boronic acids
- Quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid
Scientific Research Applications
Synthesis of 2-(Bromomethyl)quinoline
The synthesis of this compound can be achieved through several methods, often involving bromination reactions. For example, one method involves the bromination of quinoline derivatives, which can yield this compound as an intermediate product. The optimization of these reactions is crucial for enhancing yield and purity, making them suitable for industrial applications .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. Studies have shown that compounds derived from this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, specific derivatives demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
DNA Gyrase Inhibition
The compound has been identified as a potential inhibitor of bacterial DNA gyrase, a critical enzyme involved in DNA replication. Research indicates that certain derivatives of this compound can effectively inhibit this enzyme, showcasing their potential as antimicrobial agents. For example, compounds synthesized from this scaffold showed IC50 values significantly lower than traditional antibiotics like ciprofloxacin .
Anti-Tubercular Activity
Recent investigations have also highlighted the anti-tubercular potential of this compound derivatives. Compounds synthesized from this base structure have exhibited promising activity against Mycobacterium smegmatis, suggesting further exploration for tuberculosis treatment applications .
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial activity of various quinoline derivatives, compounds derived from this compound were tested against common pathogens. The results indicated that certain derivatives had MIC values as low as 10 μg/mL against Staphylococcus aureus, demonstrating their potential as effective antibacterial agents.
Case Study 2: DNA Gyrase Inhibition Assay
A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit DNA gyrase. Among these, a derivative containing the 2-(Bromomethyl) group showed an IC50 value of 8.45 μM, outperforming several known gyrase inhibitors in terms of binding affinity and efficacy .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity. For example, it may inhibit DNA gyrase or topoisomerase, leading to antimicrobial effects.
Interacting with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(Bromomethyl)quinoline can be compared with other similar compounds such as:
2-(Chloromethyl)quinoline: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
8-(Bromomethyl)quinoline: The bromomethyl group is attached to the eighth position of the quinoline ring, leading to different chemical properties and applications.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group, used in similar synthetic applications but with distinct reactivity due to the pyridine ring.
Biological Activity
2-(Bromomethyl)quinoline is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of quinoline derivatives. For instance, the reaction can be carried out using potassium carbonate in acetone, yielding the bromomethyl derivative efficiently. The structure can be confirmed through various analytical techniques such as NMR and mass spectrometry .
Biological Activity Overview
The biological activity of this compound has been studied across several domains, including antimicrobial, anticancer, and antimalarial properties. Below is a summary of its notable activities:
Antimicrobial Activity
Research has indicated that this compound derivatives can interfere with bacterial communication (quorum sensing), which is crucial for their virulence. The compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives releasing nitric oxide (NO) showed enhanced antiproliferative activity. The mechanism involves the activation of caspases, which are essential mediators of apoptosis. The structure-activity relationship (SAR) indicates that bulky substituents at specific positions on the quinoline scaffold enhance this activity .
Antimalarial Activity
In antimalarial research, this compound has shown promising results by disrupting the crystallization of heme into hemozoin within Plasmodium species. This leads to an accumulation of toxic heme, resulting in the death of the parasite. Compounds derived from this scaffold have been tested against both chloroquine-sensitive and resistant strains of P. falciparum, demonstrating nanomolar potency without significant cytotoxicity .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of brominated quinolines for their ability to inhibit bacterial growth. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that certain derivatives of this compound induced apoptosis more effectively than standard chemotherapeutic agents, with IC50 values significantly lower than those observed for traditional drugs.
- Antimalarial Screening : A comprehensive screening against P. falciparum highlighted several derivatives with IC50 values in the nanomolar range, indicating their potential as new antimalarial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(bromomethyl)quinoline, and how do reaction conditions influence yield and purity?
- Answer : The compound is typically synthesized via bromination of 2-(hydroxymethyl)quinoline derivatives using reagents like N-bromosuccinimide (NBS) with AIBN as a radical initiator . Alternative routes involve nucleophilic substitution of pre-functionalized quinoline precursors (e.g., 2-(chloromethyl)quinoline) with bromide ions under reflux conditions . Key factors affecting yield include solvent choice (e.g., acetonitrile for polar aprotic conditions), reaction time (overnight reflux), and purification methods (silica gel chromatography for >95% purity) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Signals at δ 4.8–5.2 ppm confirm the bromomethyl (–CH₂Br) group .
- ¹³C NMR : A peak near δ 30–35 ppm corresponds to the CH₂Br carbon .
Melting point analysis (163–166°C for related brominated quinolines) and High-Resolution Mass Spectrometry (HRMS) further validate purity .
Q. What are the standard protocols for purifying this compound, and how are solvent systems optimized?
- Answer : Silica gel column chromatography with gradient elution (hexane/ethyl acetate 8:2 to 6:4) is widely used . For scale-up, recrystallization in ethanol/dichloromethane mixtures improves yield (70–85%) . Impurities like unreacted starting materials are monitored via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling or substitution reactions?
- Answer : The C–Br bond is highly electrophilic, enabling Suzuki-Miyaura couplings (e.g., with arylboronic acids) or nucleophilic substitutions (e.g., with amines or alkoxides). For example, reaction with diethanolamine in acetonitrile yields amino-functionalized quinoline derivatives . Kinetic studies suggest SN2 mechanisms dominate in polar solvents, with steric hindrance from the quinoline ring affecting reaction rates .
Q. What structural modifications of this compound enhance bioactivity, and how are SAR (Structure-Activity Relationship) studies designed?
- Answer : Modifications at the bromomethyl position (e.g., replacing Br with methoxy or aryl groups) improve anti-proliferative activity in cancer cell lines. SAR studies involve:
- Stepwise functionalization : Testing derivatives like 2-((2-methoxyethoxy)methyl)quinoline .
- In vitro assays : MTT assays on HeLa or MCF-7 cells to correlate substituent effects with IC₅₀ values .
- Computational modeling : Docking studies to predict binding affinity with target proteins (e.g., tubulin) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing patterns. For example, a triclinic crystal system (space group P1) was reported for a brominated quinoline derivative, with lattice parameters a = 9.4019 Å, b = 9.6025 Å, and interplanar angles confirming steric effects from the bromomethyl group .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
- Answer : Residual solvents (e.g., DMF) or dehalogenation byproducts (e.g., 2-methylquinoline) are common. Strategies include:
- HPLC-MS : Using C18 columns with acetonitrile/water gradients to separate impurities .
- Limit tests : ICP-OES for heavy metal residues (e.g., Br⁻) .
Q. Methodological Challenges and Data Contradictions
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?
- Answer : Discrepancies arise from:
- Radical initiator efficiency : AIBN concentrations (0.1–1 mol%) impact bromination completeness .
- Workup protocols : Premature crystallization or inadequate washing reduces yield .
Standardizing reaction monitoring (e.g., in situ FTIR for Br–C bond formation) improves consistency .
Q. How do conflicting NMR assignments for bromomethylquinoline derivatives originate, and what validation methods are recommended?
- Answer : Overlapping signals (e.g., aromatic protons vs. CH₂Br) cause misinterpretation. Solutions include:
- DEPT-135 NMR : Differentiates CH₂ groups from quaternary carbons .
- 2D NMR (COSY, HSQC) : Resolves coupling patterns .
Q. Advanced Applications and Safety
Q. What safety protocols are critical when handling this compound in biological assays?
- Answer : The compound is a lachrymator and potential mutagen. Required measures:
- Ventilation : Use fume hoods during synthesis .
- Waste disposal : Neutralize bromide residues with NaHCO₃ before incineration .
- PPE : Nitrile gloves and safety goggles to prevent dermal contact .
Q. How can fluorinated analogs of this compound be synthesized for enhanced pharmacokinetic properties?
- Answer : Electrophilic fluorination (e.g., using Selectfluor) at the quinoline C-6 or C-8 positions improves metabolic stability. For example, 6-fluoro-2-(bromomethyl)quinoline shows increased blood-brain barrier permeability in preclinical models .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Melting Point | 163–166°C (for analogs) | |
¹H NMR (CH₂Br) | δ 4.8–5.2 ppm | |
Crystal System (Derivative) | Triclinic (P1) | |
Purity (HPLC) | >95% |
Properties
IUPAC Name |
2-(bromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYPIDFVQLEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497310 | |
Record name | 2-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-15-5 | |
Record name | 2-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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